2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Description

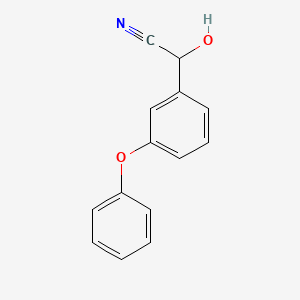

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQMKBQDGPMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885773 | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39515-47-4, 61826-76-4, 52315-06-7 | |

| Record name | α-Cyano-3-phenoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39515-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenoxybenzaldehyde cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-m-phenoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-phenoxyphenyl)glycolonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 39515-47-4): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzaldehyde cyanohydrin, a key chemical intermediate in the synthesis of several commercially important pyrethroid insecticides. This document delves into its chemical and physical properties, provides detailed synthetic protocols, outlines methods for its analytical characterization, and discusses its toxicological profile and safe handling procedures. The information presented herein is intended to be a valuable resource for chemists, researchers, and professionals involved in the fields of agrochemical synthesis, drug development, and organic chemistry.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a nitrile and a hydroxyl group attached to the same carbon, which is further bonded to a 3-phenoxyphenyl moiety.[1] Its chemical structure is a cornerstone for the synthesis of a range of synthetic pyrethroids.[2]

Chemical Structure

Caption: Synthetic pathway from 3-phenoxybenzaldehyde to pyrethroid insecticides.

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of 3-phenoxybenzaldehyde with a cyanide source. [3]This reaction is a classic example of a cyanohydrin formation.

Experimental Protocol: Synthesis

The following protocol is adapted from a one-pot synthesis of cypermethrin, detailing the in situ formation of this compound. [4] Materials:

-

3-Phenoxybenzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Solvent (e.g., a mixture of water and an organic solvent like tetrahydrofuran or dichloromethane)

-

Acid (for neutralization/workup, e.g., acetic acid)

-

Organic solvent for extraction (e.g., isopropyl ether, dichloromethane)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in an appropriate organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cyanide Addition: A solution of sodium or potassium cyanide in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature (typically between 0-15 °C). [4][5]3. Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the complete consumption of the starting aldehyde. The reaction is typically complete within 1-2 hours. [4][5]4. Workup: Upon completion, the reaction mixture is poured into a mixture of ice, water, and a weak acid (e.g., acetic acid) to neutralize any excess cyanide and quench the reaction. [5]5. Extraction: The aqueous phase is extracted multiple times with an organic solvent (e.g., isopropyl ether or dichloromethane). [4][5]6. Washing and Drying: The combined organic phases are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by several methods, including recrystallization or by forming a bisulfite adduct.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Purification via Bisulfite Adduct:

An alternative purification method involves the formation of a crystalline bisulfite adduct by reacting the crude product with an aqueous solution of sodium bisulfite. [3]This adduct can be isolated by filtration and then decomposed by treatment with a base to regenerate the purified cyanohydrin.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-7.5 ppm. The benzylic proton (CH-OH) would appear as a singlet, and the hydroxyl proton signal would be a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons between δ 110-160 ppm. The carbon of the nitrile group (CN) is expected in the region of δ 115-125 ppm, and the carbon bearing the hydroxyl and nitrile groups (CH-OH) would appear around δ 60-70 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (O-H) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometric analysis, typically using Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak [M]⁺ at m/z 225, corresponding to the molecular weight of the compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient or isocratic mixture of acetonitrile and water, with UV detection at a wavelength where the aromatic rings absorb (e.g., 220-280 nm).

-

Gas Chromatography (GC): GC analysis can also be employed for purity assessment. However, it is important to note that cyanohydrins can be thermally labile and may decompose in the hot GC inlet. Therefore, a cool-on-column injection or a derivatization step might be necessary for accurate quantification. A non-polar capillary column (e.g., DB-5 or equivalent) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.

Toxicology and Safety

This compound is a toxic compound and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H331: Toxic if inhaled.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of a significant class of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the agrochemical and pharmaceutical industries. This technical guide provides a detailed and practical resource to support these endeavors, emphasizing both scientific integrity and safety.

References

- BenchChem. (2025). Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde.

- ChemBK. (n.d.). (S)-m-phenoxybenzaldehyde cyanohydrin.

- ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis.

- ChemicalBook. (2024). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4.

- Guidechem. (n.d.). 3-PHENOXYBENZALDEHYDE CYANOHYDRIN, 70 WT% SOLUTION IN ETHER 39515-47-4 wiki.

- Wikipedia. (n.d.). 3-Phenoxymandelonitrile.

- ChemBK. (n.d.). (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN.

- PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry.

- Cole-Parmer. (n.d.). 3-Phenoxybenzaldehyde cyanohydrin, 70 wt% solution in ether.

- PubChem. (n.d.). 3-Phenoxybenzaldehyde.

- LGC Standards. (n.d.). (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from UCLA, Department of Chemistry and Biochemistry.

- PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-.

- Sigma-Aldrich. (n.d.). This compound | 39515-47-4.

- Biosynth. (n.d.). This compound | 39515-47-4 | FH140790.

- BLDpharm. (n.d.). 39515-47-4|this compound.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- CookeChem. (n.d.). This compound , 97%containinglessthan10%EA , 39515-47-4.

- National Institute of Standards and Technology. (n.d.). Acetonitrile.

- ResearchGate. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.

- ResearchGate. (n.d.). ATR-FTIR spectra of: A) a 100 mM solution of acetonitrile dissolved....

- BLDpharm. (n.d.). 14714-50-2|(2-Hydroxyphenyl)acetonitrile|BLD Pharm.

Sources

An In-depth Technical Guide to 3-Phenoxybenzaldehyde Cyanohydrin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzaldehyde cyanohydrin, systematically named (RS)-α-hydroxy-3-phenoxybenzeneacetonitrile, is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of a significant class of synthetic pyrethroid insecticides.[1][2] This guide offers a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, reaction mechanisms, and key applications, providing a critical resource for professionals in agrochemical research, medicinal chemistry, and organic synthesis.

Physicochemical Properties

3-Phenoxybenzaldehyde cyanohydrin is typically encountered as a viscous, oily liquid, often pale yellow in color.[3][4] While some sources allude to a crystalline form of its enantiomers, a definitive melting point for the racemic mixture is not consistently reported in the literature, with many databases listing it as "N/A".[5] The compound is soluble in a range of organic solvents, including benzene, toluene, ethyl acetate, n-hexane, chloroform, and methanol.[2][4]

The table below summarizes the key physicochemical properties of 3-Phenoxybenzaldehyde cyanohydrin.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₂ | [5] |

| Molecular Weight | 225.24 g/mol | [5] |

| CAS Number | 52315-06-7 (racemate), 61826-76-4 ((S)-enantiomer) | [3][5] |

| Appearance | Oily liquid, clear pale yellow | [3][4] |

| Density | 1.220 ± 0.06 g/cm³ (predicted) | [2] |

| Boiling Point | 399.8 ± 32.0 °C at 760 mmHg (predicted) | [2] |

| Flash Point | 195.6 °C | [5] |

| Refractive Index | 1.607 | [2] |

| Solubility | Soluble in benzene, toluene, ethyl acetate, n-hexane, chloroform, methanol | [2][4] |

Spectroscopic Data

Detailed spectroscopic data for 3-Phenoxybenzaldehyde cyanohydrin is not widely published in publicly accessible databases. However, a US patent for the (S)-enantiomer reports the following characteristic ¹H NMR peaks in deuterochloroform:

-

3.25 ppm: Attributed to the hydroxyl proton (-OH).

-

5.42 ppm: Assigned to the methine proton (-CH(OH)CN).[1]

Further characterization would typically involve ¹³C NMR, FT-IR, and mass spectrometry to confirm the structure and purity. The FT-IR spectrum would be expected to show characteristic absorptions for the hydroxyl (-OH), nitrile (-C≡N), and ether (C-O-C) functional groups.

Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin

The synthesis of 3-Phenoxybenzaldehyde cyanohydrin is primarily achieved through the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-phenoxybenzaldehyde. This reaction can be catalyzed by either a base or an acid and can be performed using various cyanide sources.

General Reaction Scheme

Caption: General synthesis of 3-Phenoxybenzaldehyde cyanohydrin.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol outlines a general procedure for the synthesis of 3-Phenoxybenzaldehyde cyanohydrin.

Materials:

-

3-Phenoxybenzaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A weak acid (e.g., acetic acid) or a bisulfite adduct for in-situ generation of HCN

-

Diethyl ether or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide or potassium cyanide.

-

Cool the flask containing the aldehyde solution in an ice bath.

-

Slowly add the cyanide solution to the stirred aldehyde solution using a dropping funnel.

-

After the addition is complete, slowly add a weak acid (e.g., acetic acid) to the reaction mixture to generate hydrocyanic acid in situ. The pH should be maintained in a slightly acidic to neutral range to favor the cyanohydrin formation.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Phenoxybenzaldehyde cyanohydrin as an oil.

Purification:

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[1]

Reaction Mechanism: Base-Catalyzed Cyanohydrin Formation

The formation of 3-Phenoxybenzaldehyde cyanohydrin is a classic example of a nucleophilic addition reaction to a carbonyl group. The reaction is typically base-catalyzed, which serves to generate the cyanide anion (CN⁻), a potent nucleophile.

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, which is typically a water molecule or the hydrocyanic acid (HCN) formed in situ. This step regenerates the hydroxide or cyanide ion, which can then catalyze another reaction cycle.

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Applications in Pyrethroid Synthesis

The primary and most significant application of 3-Phenoxybenzaldehyde cyanohydrin is as a crucial building block in the manufacture of synthetic pyrethroid insecticides.[1][2] The presence of the α-cyano group in the alcohol moiety of these esters significantly enhances their insecticidal activity.

Key pyrethroids derived from 3-Phenoxybenzaldehyde cyanohydrin include:

-

Cypermethrin: A broad-spectrum insecticide used in agriculture and for public health pest control.[6]

-

Fenvalerate and Esfenvalerate: Used to control a wide range of pests, particularly in agriculture.[2]

-

Deltamethrin: A potent insecticide used in crop protection and for malaria control.[2]

-

Flumethrin: Used as a veterinary acaricide.[3]

The synthesis of these pyrethroids involves the esterification of the hydroxyl group of 3-Phenoxybenzaldehyde cyanohydrin with a suitable carboxylic acid or its derivative, typically an acid chloride.

Workflow for Pyrethroid Synthesis

Caption: A generalized one-pot workflow for the synthesis of pyrethroid insecticides.

Safety and Handling

3-Phenoxybenzaldehyde cyanohydrin is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, inhaled, or absorbed through the skin.[5] Contact with acids can release highly toxic hydrogen cyanide gas.[6] Therefore, personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when working with this chemical.

Conclusion

3-Phenoxybenzaldehyde cyanohydrin is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of some of the most effective and widely used pyrethroid insecticides. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for chemists and researchers working in this field. This guide provides a foundational knowledge base to support further research and development involving this important molecule.

References

- (S) α-Cyano-3-phenoxy-benzyl alcohol.

-

(S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN - ChemBK. [Link]

-

Cas 52315-06-7, 3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem. [Link]

-

Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis - ResearchGate. [Link]

- Enzymatic process for the preparation of (S)

-

nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis - Doc Brown's Chemistry. [Link]

-

Nucleophilic Addition reactions - BYJU'S. [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax. [Link]

-

ATR-FTIR spectrum of the surface product identified by the GC-MS 3-phenoxybenzaldehyde (3-PBA). - ResearchGate. [Link]

-

Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II) - The Royal Society of Chemistry. [Link]

-

3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem. [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]

-

Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - The Royal Society of Chemistry. [Link]

-

The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. [Link]

- Purification process for 3-phenoxybenzaldehyde - Google P

- Enantiomeric enrichment of cyanohydrins - Google P

-

Product information, 3-Phenoxybenzaldehyde cyanohydrin - P&S Chemicals. [Link]

Sources

- 1. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4 [chemicalbook.com]

- 4. 61826-76-4 CAS MSDS ((S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-Phenoxymandelonitrile molecular structure and characterization

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-Phenoxymandelonitrile

Abstract

3-Phenoxymandelonitrile, a key chiral intermediate in the synthesis of highly effective pyrethroid insecticides like deltamethrin and esfenvalerate, possesses a unique molecular architecture that necessitates precise and comprehensive characterization.[1] This guide provides an in-depth exploration of the structural elucidation and analytical characterization of 3-phenoxymandelonitrile. We delve into the synergistic application of advanced spectroscopic and crystallographic techniques, explaining the causality behind methodological choices. This document is intended for researchers, chemists, and quality control specialists in the fields of agrochemicals, pharmaceuticals, and fine chemical synthesis, offering field-proven insights and robust, self-validating protocols.

Introduction: The Significance of a Chiral Cyanohydrin

3-Phenoxymandelonitrile, systematically named (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile for its most common enantiomer, is a cyanohydrin of significant industrial importance.[1] Its structure is defined by a central chiral carbon atom bonded to four distinct functional groups: a hydroxyl group, a cyano (nitrile) group, a hydrogen atom, and a 3-phenoxyphenyl substituent. This chirality is pivotal, as the biological activity of the final pyrethroid products is often highly dependent on a specific stereoisomer.

The molecule's efficacy as a synthetic precursor is enhanced by the presence of the 3-phenoxy group and the nitrile functionality.[1] Consequently, rigorous verification of its molecular structure, confirmation of stereochemical purity, and quantification of impurities are critical checkpoints in the manufacturing process. This guide outlines the definitive analytical workflow for achieving this.

Overview of Synthetic Pathways

Understanding the synthesis of 3-phenoxymandelonitrile provides essential context for its characterization, as the chosen route dictates the potential impurity profile. The most common approach involves the hydrocyanation of 3-phenoxybenzaldehyde.[2]

Two primary methodologies are employed:

-

Direct Cyanation: This involves reacting 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide (NaCN) or acetone cyanohydrin, often catalyzed.[1]

-

Enzymatic Resolution: To achieve high enantiomeric purity, enzymatic methods are frequently used. This can involve the stereoselective hydrolysis of a racemic acetate ester of the cyanohydrin using a lipase, or the enantioselective synthesis from the aldehyde using an (S)-hydroxynitrile lyase.[1][3]

A generalized workflow for the synthesis is depicted below. The critical role of analytical characterization is to confirm the successful formation of the desired product and to identify any unreacted starting materials or byproducts.

Caption: Generalized synthetic workflow for 3-Phenoxymandelonitrile.

Core Structural & Physicochemical Properties

A foundational step in characterization is understanding the molecule's basic properties.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁NO₂ | [1] |

| Molar Mass | 225.25 g·mol⁻¹ | [1] |

| IUPAC Name | Hydroxy(3-phenoxyphenyl)acetonitrile | [1] |

| CAS Number | 61826-76-4 | [1] |

| Appearance | Varies; often a solid or viscous oil | - |

Spectroscopic Characterization: A Multi-Technique Approach

No single technique provides a complete structural picture. The synergy between NMR, IR, and Mass Spectrometry is essential for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It provides information on the chemical environment, number, and connectivity of ¹H and ¹³C nuclei.[4]

Caption: Standard experimental workflow for NMR analysis.

The proton NMR spectrum provides a unique fingerprint based on the molecule's structure.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20 - 7.50 | Multiplet | 9H | Ar-H | Protons on the two aromatic rings exhibit complex splitting patterns due to their varied electronic environments. |

| ~5.50 | Singlet | 1H | -CH (OH)CN | The methine proton is adjacent to electron-withdrawing groups (OH, CN) and an aromatic ring, shifting it downfield. It has no adjacent protons, appearing as a singlet. |

| ~3.50 - 4.50 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, resulting in a broad signal. Its chemical shift can vary with concentration and solvent. |

The proton-decoupled ¹³C NMR spectrum should reveal all 14 unique carbon atoms. Key expected signals include:

-

Aromatic Carbons (C): Multiple signals between δ 115-160 ppm.

-

Nitrile Carbon (-C≡N): A characteristic signal around δ 118-125 ppm.

-

Methine Carbon (-CH(OH)CN): A signal in the δ 60-70 ppm range, shifted downfield by the attached oxygen and nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups by measuring the vibrations of bonds. It is particularly useful for confirming the key structural motifs of 3-phenoxymandelonitrile.

Caption: Standard experimental workflow for FTIR-ATR analysis.

The IR spectrum provides a clear diagnostic checklist for the molecule's functional groups.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2260 - 2220 | Sharp, Medium | C≡N stretch | Nitrile (-CN) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch | Aryl Ether |

| ~1100 | Strong | C-O stretch | Alcohol |

The sharp, medium-intensity peak around 2240 cm⁻¹ is highly diagnostic for the nitrile group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.[8][9] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Molecular Ion (M⁺): For C₁₄H₁₁NO₂, the expected monoisotopic mass is approximately 225.08 Da. A peak at m/z = 225 would correspond to the intact molecule.

-

Key Fragmentation Pathways:

-

Loss of HCN: A common fragmentation for cyanohydrins is the loss of hydrogen cyanide, leading to a fragment at [M-27]⁺.

-

Cleavage of the Ether Bond: Fragmentation at the ether linkage can produce ions corresponding to the phenoxy group or the mandelonitrile portion of the molecule.

-

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional atomic arrangement and, crucially, the absolute stereochemistry of a chiral center, single-crystal X-ray crystallography is the definitive method.[10]

The process involves three main stages:[10]

-

Crystallization: Growing a high-quality single crystal of 3-phenoxymandelonitrile, which can be the most challenging step.

-

Data Collection: Mounting the crystal and irradiating it with a monochromatic X-ray beam to produce a diffraction pattern.[11]

-

Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the unit cell, from which atomic positions, bond lengths, and bond angles are determined.

This technique provides the ultimate proof of structure and is invaluable for validating the enantiopurity of samples produced via asymmetric synthesis.

Safety and Handling Protocols

3-Phenoxymandelonitrile is a cyanohydrin and must be handled with extreme caution due to its toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas.[1][12]

GHS Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]

Core Safety Requirements:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas.[13] An eyewash station and safety shower must be immediately accessible.[14]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[13] Never work alone.[13] Avoid exposure to acids, strong bases, or moisture, as these can accelerate decomposition to HCN.[12][15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, separate from acids and oxidizing agents.[15]

Conclusion

The comprehensive characterization of 3-phenoxymandelonitrile is a multi-faceted process that relies on the logical and synergistic application of modern analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation logic. For absolute structural and stereochemical confirmation, X-ray crystallography remains the gold standard. Adherence to stringent safety protocols is paramount when handling this toxicologically significant intermediate. This integrated analytical approach ensures the identity, purity, and quality of 3-phenoxymandelonitrile, safeguarding the integrity of downstream manufacturing processes for vital pyrethroid-based products.

References

-

3-Phenoxymandelonitrile - Wikipedia. [Link]

-

Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases. ResearchGate. [Link]

-

Material Safety Data Sheet - Acetone cyanohydrin. Cole-Parmer. [Link]

-

Material Safety Data Sheet - Acetone Cyanohydrin. INEOS. [Link]

-

Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. ResearchGate. [Link]

-

Hazard Summary: Acetone Cyanohydrin. New Jersey Department of Health. [Link]

-

International Chemical Safety Cards (ICSC): Acetone Cyanohydrin. Inchem. [Link]

-

¹H NMR Spectroscopy. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PubMed. [Link]

-

A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. National Institutes of Health. [Link]

-

IR spectra practice. Khan Academy. [Link]

-

Infrared Spectroscopy (IR). [Link]

-

X-ray crystallography - Wikipedia. [Link]

-

NMR Spectroscopy. University of Calgary. [Link]

-

IR spectra practice (video). Khan Academy. [Link]

-

Protein crystallography: the human genome in 3-D. Physics World. [Link]

Sources

- 1. 3-Phenoxymandelonitrile - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. physicsworld.com [physicsworld.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. abdurrahmanince.net [abdurrahmanince.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. nj.gov [nj.gov]

Synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key intermediate in the production of synthetic pyrethroid insecticides.[1][2][3] Addressed to researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the chemical theory, mechanistic pathways, a robust experimental protocol, and critical safety considerations for the preparation of this valuable cyanohydrin from 3-phenoxybenzaldehyde. The guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the synthesis for reproducibility and optimization.

Introduction: Significance and Applications

This compound, also known as 3-phenoxybenzaldehyde cyanohydrin or 3-phenoxymandelonitrile, is a pivotal precursor in the synthesis of a significant class of modern insecticides.[1][4][5] Specifically, its chiral (S)-enantiomer is a crucial building block for the manufacture of potent pyrethroids such as Deltamethrin, Esfenvalerate, and Flumethrin.[1][6] These insecticides are widely utilized in agriculture and public health for their high efficacy against a broad spectrum of pests and their relatively low toxicity to mammals. The molecular architecture of this compound, featuring a hydroxyl group and a nitrile on the same carbon, provides a versatile handle for subsequent chemical transformations, primarily esterification, to yield the final active insecticidal compounds.

Reaction Mechanism and Theoretical Framework

The synthesis of this compound from 3-phenoxybenzaldehyde is a classic example of nucleophilic addition to a carbonyl group, specifically, the formation of a cyanohydrin. The reaction proceeds via the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde.

Base-Catalyzed Cyanohydrin Formation

The reaction is typically base-catalyzed. While hydrocyanic acid (HCN) can be used, it is a weak acid and therefore a poor source of the required cyanide nucleophile. The addition of a base, such as sodium hydroxide or potassium hydroxide, or the use of a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), significantly increases the concentration of the cyanide anion, thereby accelerating the reaction.

The mechanism can be described in two primary steps:

-

Nucleophilic Attack: The cyanide anion attacks the partially positive carbonyl carbon of 3-phenoxybenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The resulting alkoxide intermediate is a strong base and abstracts a proton from a proton source in the reaction mixture, such as water or undissociated HCN, to yield the final cyanohydrin product and regenerate the cyanide catalyst.

dot digraph "Cyanohydrin Formation Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} mendot

Caption: Base-catalyzed mechanism of cyanohydrin formation.

Stereochemistry

The cyanohydrin formation from 3-phenoxybenzaldehyde results in the creation of a new chiral center at the carbon bearing the hydroxyl and nitrile groups. In the absence of a chiral catalyst or auxiliary, the reaction produces a racemic mixture of (R)- and (S)-enantiomers. For the synthesis of stereospecific pyrethroids, the (S)-enantiomer is desired. This can be achieved through several strategies:

-

Enzymatic Synthesis: The use of hydroxynitrile lyase (HNL) enzymes can catalyze the enantioselective addition of cyanide to the aldehyde, yielding the (S)-cyanohydrin with high enantiomeric excess.[7]

-

Chiral Catalysis: Asymmetric hydrocyanation can be achieved using chiral catalysts, such as cyclic dipeptides.

-

Chiral Resolution: The racemic mixture can be resolved into its constituent enantiomers through classical methods or enzymatic kinetic resolution of a derivatized intermediate, such as the corresponding acetate ester.[1]

Experimental Protocol: Racemic Synthesis

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of racemic this compound. This procedure is designed to be self-validating through careful control of reaction parameters and thorough work-up and purification steps.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Phenoxybenzaldehyde | ≥98% | Standard Chemical Supplier | --- |

| Sodium Cyanide (NaCN) | ≥97% | Standard Chemical Supplier | EXTREMELY TOXIC |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Chemical Supplier | --- |

| Deionized Water | --- | --- | --- |

| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Chemical Supplier | For pH adjustment |

| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | Standard Chemical Supplier | For pH adjustment |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Standard Chemical Supplier | For drying |

| Round-bottom flask | --- | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Dropping funnel | --- | --- | --- |

| Separatory funnel | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

| pH paper or pH meter | --- | --- | --- |

Step-by-Step Procedure

WARNING: This procedure involves the use of sodium cyanide, which is a highly toxic substance. All operations involving sodium cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.050 mol) of 3-phenoxybenzaldehyde in 50 mL of dichloromethane.

-

Cyanide Solution Preparation: In a separate beaker, carefully dissolve 2.7 g (0.055 mol) of sodium cyanide in 50 mL of deionized water. Caution: This solution is highly toxic and corrosive.

-

Reaction Initiation: Cool the 3-phenoxybenzaldehyde solution to 0-5 °C using an ice-water bath. Slowly add the aqueous sodium cyanide solution to the stirred aldehyde solution over a period of 30 minutes using a dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Work-up - Phase Separation: Transfer the biphasic reaction mixture to a separatory funnel. Separate the organic (lower) layer.

-

Work-up - Extraction: Extract the aqueous layer with two 25 mL portions of dichloromethane. Combine all organic layers.

-

Work-up - Washing: Wash the combined organic phase sequentially with:

-

50 mL of 2 M hydrochloric acid (to neutralize any remaining cyanide).

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution.

-

50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound as a viscous oil or low-melting solid.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

} mendot

Caption: Experimental workflow for the synthesis.

Expected Yield and Product Characterization

-

Yield: Typical yields for this reaction range from 85-95% after purification.

-

Appearance: A clear, colorless to pale yellow viscous oil or a low-melting solid.[8]

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.60-7.00 (m, 9H, Ar-H), 5.50 (s, 1H, CH(OH)CN), 3.50 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 157.5, 156.0, 136.0, 130.0, 129.9, 124.5, 121.0, 119.5, 119.0, 117.0, 64.0.

-

FTIR (neat): ν (cm⁻¹) 3400 (br, O-H), 3060 (Ar C-H), 2250 (w, C≡N), 1580, 1480 (C=C).

-

Safety and Hazard Management

The paramount safety concern in this synthesis is the use of sodium cyanide. Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide gas, which is extremely toxic and flammable, is liberated upon acidification of cyanide solutions.

4.1. Mandatory Safety Precautions

-

Fume Hood: All manipulations of solid sodium cyanide and its solutions must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty nitrile gloves are mandatory. Consider double-gloving.

-

Avoid Acids: Never store acids in the same fume hood where cyanide reactions are being performed. The work-up procedure involving acidification must be carried out with extreme caution.

-

Waste Disposal: All cyanide-containing waste (liquid and solid) must be collected in a designated, labeled container. The waste should be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate before disposal.

-

Emergency Preparedness: An emergency plan must be in place. This includes having a cyanide antidote kit available and ensuring all personnel are trained in its use and in emergency procedures for cyanide exposure.

Conclusion

The synthesis of this compound from 3-phenoxybenzaldehyde is a well-established and efficient chemical transformation. This guide has provided a detailed protocol grounded in the fundamental principles of nucleophilic addition reactions. By understanding the reaction mechanism, adhering strictly to the experimental procedure, and prioritizing the critical safety measures outlined, researchers can confidently and safely produce this important chemical intermediate. The versatility of the cyanohydrin functional group ensures its continued relevance in the development of agrochemicals and other fine chemicals.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 3-PHENOXYBENZALDEHYDE CYANOHYDRIN. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved from [Link]

- U.S. Patent No. 6,225,095 B1. (2001). Enzymatic process for the preparation of (S)-cyanohydrins. Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

- 3. 3-Phenoxybenzaldehyde cyanohydrin | TargetMol [targetmol.com]

- 4. This compound | 39515-47-4 | FH140790 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound|lookchem [lookchem.com]

CAS 39515-47-4 safety data sheet and handling precautions

To Researchers, Scientists, and Drug Development Professionals:

It is with a primary focus on scientific accuracy and safety that we must first address a critical discrepancy identified in the initial query. The request for an in-depth technical guide on the safety and handling of 3-(2-Bromo-6-fluorophenyl)propan-1-amine under CAS number 39515-47-4 has revealed a mismatch between the chemical name and its assigned CAS identifier.

Our verification process has conclusively shown that CAS number 39515-47-4 is authoritatively assigned to the compound 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , also known as 3-Phenoxybenzaldehyde cyanohydrin. This is a chemically distinct molecule from the one specified in the topic.

Furthermore, a thorough search for "3-(2-Bromo-6-fluorophenyl)propan-1-amine" in comprehensive chemical databases, including PubChem and commercial supplier listings, did not yield a definitive and registered CAS number for this specific structure. While several related derivatives and isomers exist with their own unique CAS numbers, such as 3-Amino-1-(2-bromo-6-fluorophenyl)propan-1-ol (CAS 1602558-90-6), none correspond directly to the requested chemical name.

The Importance of Accurate Chemical Identification in Safety Protocols

The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific chemical substance. The integrity of any safety protocol, handling procedure, or toxicological assessment rests entirely on the correct pairing of a chemical with its designated CAS number. Extrapolating safety data from one compound to another, even with a similar name, is scientifically unsound and poses a significant safety risk in a laboratory or manufacturing environment.

Given this fundamental discrepancy, and the absence of a verifiable CAS number for "3-(2-Bromo-6-fluorophenyl)propan-1-amine," it is not possible to provide the requested in-depth technical guide. Constructing such a guide without a specific and accurate Safety Data Sheet (SDS) and validated toxicological data would be speculative and could lead to unsafe handling practices.

Recommendation and Path Forward

We strongly advise a re-verification of the chemical name and its associated CAS number. If "3-(2-Bromo-6-fluorophenyl)propan-1-amine" is indeed the compound of interest, we recommend consulting internal synthesis records or the original supplier to obtain the correct CAS number. Once an accurate CAS number is identified, a comprehensive and reliable safety and handling guide can be developed.

If, however, the interest is in the compound registered under CAS 39515-47-4, we can proceed with generating a detailed guide for This compound .

Our commitment is to provide information that is not only technically sound but also upholds the highest standards of safety and scientific integrity. We believe that highlighting this discrepancy is the most responsible and helpful course of action.

A Comprehensive Spectroscopic and Structural Elucidation of 3-Phenoxymandelonitrile: A Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Phenoxymandelonitrile (α-hydroxy-3-phenoxybenzeneacetonitrile), a key intermediate in the synthesis of pyrethroid insecticides. Aimed at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates theoretical principles with practical, field-proven insights into data acquisition and interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Significance of 3-Phenoxymandelonitrile

3-Phenoxymandelonitrile is a crucial chiral building block in the synthesis of several commercially important pyrethroid insecticides, such as deltamethrin and esfenvalerate. The stereochemistry at the α-carbon is critical for the biological activity of the final insecticidal product. Therefore, unambiguous characterization of this intermediate is paramount for process control and the synthesis of enantiomerically pure target molecules. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools for confirming the identity, purity, and structure of 3-Phenoxymandelonitrile. This guide will delve into the characteristic spectral features of this molecule, providing a foundational understanding for its analysis.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 3-Phenoxymandelonitrile.

Figure 1: Molecular Structure of 3-Phenoxymandelonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Theoretical Principles of NMR

¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. Furthermore, spin-spin coupling between neighboring non-equivalent protons results in the splitting of NMR signals, revealing information about the connectivity of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Sample Purity: Ensure the 3-Phenoxymandelonitrile sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[1]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1][2]

-

Procedure: Accurately weigh the sample and dissolve it in the deuterated solvent within a clean NMR tube to a height of approximately 4-5 cm.[1] Ensure the solution is homogeneous and free of any solid particles, which can degrade spectral quality.[2]

Instrumental Parameters:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[1]

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A wider spectral width (~200-240 ppm) and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Data Interpretation and Structural Assignment

The expected ¹H and ¹³C NMR spectral data for 3-Phenoxymandelonitrile are presented below. The interpretation is based on established chemical shift ranges and coupling patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Phenoxymandelonitrile in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 6.90 - 7.50 | Multiplet | 9H | - |

| CH-OH | 5.50 | Singlet | 1H | - |

| OH | ~3.5 (broad) | Singlet | 1H | - |

¹H NMR Analysis:

-

Aromatic Region (6.90 - 7.50 ppm): The nine protons on the two phenyl rings are expected to resonate in this region as a complex multiplet. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern and the electronic effects of the phenoxy and cyanohydrin groups.

-

Methine Proton (5.50 ppm): The proton on the α-carbon (CH-OH) is expected to appear as a singlet. Its proximity to the electron-withdrawing cyano and hydroxyl groups, as well as the phenyl ring, will shift it downfield.

-

Hydroxyl Proton (~3.5 ppm): The hydroxyl proton signal is typically broad due to chemical exchange and its chemical shift can be concentration and temperature-dependent.

Figure 2: ¹H NMR Chemical Shift Regions for 3-Phenoxymandelonitrile.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Phenoxymandelonitrile in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 157.0 |

| Aromatic C-H | 118.0 - 135.0 |

| Aromatic C-C | 138.0 |

| C≡N | 118.0 |

| C-OH | 63.0 |

¹³C NMR Analysis:

-

Aromatic Carbons (118.0 - 157.0 ppm): The twelve aromatic carbons will appear in this region. The carbons directly attached to the oxygen atom (C-O) will be the most downfield due to the deshielding effect of the oxygen. The quaternary carbons will generally have weaker signals.

-

Nitrile Carbon (118.0 ppm): The carbon of the cyano group (C≡N) typically resonates in this region.

-

Methine Carbon (63.0 ppm): The α-carbon (C-OH) is shifted downfield due to the attached electronegative oxygen and cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Theoretical Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The frequency of vibration depends on the bond strength and the masses of the bonded atoms. Thus, characteristic absorption bands in an IR spectrum can be correlated with the presence of specific functional groups.

Experimental Protocol: Acquiring an IR Spectrum

A common method for analyzing solid samples is using a Fourier Transform Infrared (FTIR) spectrometer with a KBr pellet.

-

Sample Preparation: A small amount of the 3-Phenoxymandelonitrile sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Functional Group Identification

Table 3: Characteristic IR Absorption Bands for 3-Phenoxymandelonitrile

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C≡N (nitrile) | 2260 - 2240 | Medium, Sharp |

| C=C (aromatic) | 1600 - 1450 | Medium |

| C-O (ether/alcohol) | 1250 - 1000 | Strong |

IR Spectrum Analysis:

-

O-H Stretch (3400 - 3200 cm⁻¹): A strong and broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[3][4][5]

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of peaks in this area confirms the aromatic C-H bonds.

-

Nitrile C≡N Stretch (2260 - 2240 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the cyano group. This is a highly diagnostic peak as few other functional groups absorb in this "quiet" region of the spectrum.[5]

-

Aromatic C=C Stretch (1600 - 1450 cm⁻¹): Multiple sharp bands of variable intensity in this region are indicative of the carbon-carbon double bonds within the phenyl rings.

-

C-O Stretch (1250 - 1000 cm⁻¹): Strong absorptions in this fingerprint region are expected for both the ether linkage and the alcohol C-O bond.

Figure 3: Key Diagnostic Regions in the IR Spectrum of 3-Phenoxymandelonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Theoretical Principles of MS

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). The molecular ion can then fragment into smaller, charged species. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), and the resulting spectrum shows the relative abundance of each ion.

Experimental Protocol: Acquiring a Mass Spectrum

A common setup involves introducing the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Sample Introduction: A small amount of the sample is vaporized and introduced into the ion source of the mass spectrometer.

-

Ionization: The vaporized molecules are ionized, typically by electron impact at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion at a specific m/z is measured by a detector.

Data Interpretation and Fragmentation Analysis

The mass spectrum of 3-Phenoxymandelonitrile is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Molecular Weight: C₁₄H₁₁NO₂ = 225.24 g/mol

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•) at m/z 225: The presence of this peak confirms the molecular weight of the compound.

-

Loss of HCN (m/z 198): A common fragmentation pathway for cyanohydrins is the loss of a neutral hydrogen cyanide molecule.

-

Formation of the 3-Phenoxybenzoyl Cation (m/z 197): Cleavage of the C-C bond between the α-carbon and the cyano group can lead to the formation of this stable cation.

-

Formation of the Phenoxy Cation (m/z 93): Cleavage of the ether bond can result in the formation of a phenoxy radical and a C₇H₄NO⁺ cation, or a phenoxy cation.

-

Formation of the Phenyl Cation (m/z 77): Further fragmentation of the phenoxy group can lead to the formation of the phenyl cation.

Figure 4: Proposed Mass Spectrometry Fragmentation Pathway for 3-Phenoxymandelonitrile.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-Phenoxymandelonitrile. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups, including the hydroxyl, cyano, and aromatic rings. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. [Link]

-

ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- Ohkawa, H., Nambu, K., & Miyamoto, J. (1980). Metabolic Fate of Fenvalerate (Sumicidin) in Soil and by Soil Microorganisms. Journal of Pesticide Science, 5(2), 215-223.

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

The Crucial Nexus: A Technical Guide to the Discovery and History of 3-Phenoxybenzaldehyde Cyanohydrin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxybenzaldehyde cyanohydrin, a seemingly modest molecule, holds a pivotal position in the annals of agricultural chemistry. Its emergence is intrinsically linked to the development of synthetic pyrethroid insecticides, a dominant class of crop protection agents. This guide illuminates the historical context of its discovery, driven by the quest for potent and photostable insecticides. We will delve into the chemical and enzymatic synthesis methodologies that have evolved for its production, providing detailed protocols and exploring the causality behind experimental choices. The significance of stereochemistry in its biological activity will be a central theme, culminating in an understanding of why this cyanohydrin became an indispensable building block for some of the most effective insecticides in modern agriculture.

The Genesis: A Quest for a Better Insecticide

The story of 3-phenoxybenzaldehyde cyanohydrin begins not with its own discovery, but with the limitations of a natural insecticide. For centuries, pyrethrum, an extract from the flowers of Chrysanthemum cinerariifolium, was used as a potent insect killer.[1] The active ingredients, known as pyrethrins, were characterized by their rapid "knockdown" effect on insects and low toxicity to mammals. However, their poor stability in sunlight severely limited their agricultural applications.[1][2]

The mid-20th century witnessed a surge in the development of synthetic insecticides, but concerns over their environmental persistence and toxicity, exemplified by compounds like DDT, spurred researchers to find safer and more effective alternatives. Inspired by the natural pyrethrins, chemists embarked on a journey to synthesize analogues that retained their desirable properties while overcoming their limitations.

A pivotal figure in this endeavor was Dr. Michael Elliott and his team at Rothamsted Research in the United Kingdom.[3][4] Their work in the 1960s and 1970s led to the development of the first and second generations of synthetic pyrethroids.[2][3] The breakthrough came with the realization that modifying the alcohol component of the pyrethrin ester structure could enhance photostability. This led to the creation of compounds like permethrin, cypermethrin, and the exceptionally potent deltamethrin in the 1970s.[1][3][5] These second-generation pyrethroids shared a common structural feature: the α-cyano-3-phenoxybenzyl alcohol moiety. The precursor to this crucial component is 3-phenoxybenzaldehyde and its corresponding cyanohydrin.

The Keystone Intermediate: 3-Phenoxybenzaldehyde

The synthesis of the pyrethroid insecticides that revolutionized crop protection necessitated a reliable and efficient route to 3-phenoxybenzaldehyde. While a singular "discovery" of this aldehyde is not prominently documented, its synthesis became a critical industrial endeavor. Two classical methods have been widely employed for its preparation:

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, provides a robust method for forming the diaryl ether bond in 3-phenoxybenzaldehyde.[6][7] This reaction typically involves the coupling of an aryl halide with a phenoxide.

Conceptual Workflow of Ullmann Condensation:

Caption: Ullmann condensation for 3-phenoxybenzaldehyde synthesis.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation

-

Reactants: m-Hydroxybenzaldehyde, bromobenzene, anhydrous potassium carbonate, and a copper catalyst.

-

Solvent: A high-boiling polar solvent such as dimethylformamide (DMF).

-

Procedure: a. m-Hydroxybenzaldehyde is reacted with potassium carbonate in DMF to form the potassium phenoxide. b. Bromobenzene and the copper catalyst are added to the reaction mixture. c. The mixture is heated to facilitate the condensation reaction. d. Upon completion, the product is isolated and purified, typically by distillation under reduced pressure.[8]

Sommelet Reaction

The Sommelet reaction offers an alternative pathway, converting a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[9][10] This method is particularly useful for synthesizing aromatic aldehydes.

Conceptual Workflow of the Sommelet Reaction:

Caption: Sommelet reaction for 3-phenoxybenzaldehyde synthesis.

Experimental Protocol: Synthesis of 3-Phenoxybenzaldehyde via the Sommelet Reaction

-

Reactants: 3-Phenoxybenzyl chloride, hexamethylenetetramine.

-

Solvent: A mixture of glacial acetic acid and water.[11]

-

Procedure: a. 3-Phenoxybenzyl chloride is reacted with hexamine in aqueous acetic acid under reflux to form a quaternary ammonium salt.[11] b. Concentrated hydrochloric acid is then added, and reflux is continued to hydrolyze the intermediate to the aldehyde.[11] c. The product is extracted with an organic solvent and purified.[11]

The Birth of the Cyanohydrin: Chemical and Enzymatic Pathways

The conversion of 3-phenoxybenzaldehyde to its cyanohydrin is the critical step that introduces the α-cyano group, a key feature for the enhanced insecticidal activity of second-generation pyrethroids. This transformation can be achieved through both traditional chemical methods and more refined enzymatic processes.

Chemical Synthesis: The Advent of Phase-Transfer Catalysis

The direct addition of hydrogen cyanide (HCN) to an aldehyde is a reversible reaction. To drive the reaction towards the formation of the cyanohydrin, a basic catalyst is required to generate the nucleophilic cyanide ion (CN⁻).[12] However, the use of highly toxic and volatile HCN presents significant safety challenges.

A significant advancement in cyanohydrin synthesis was the application of phase-transfer catalysis (PTC) . This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a cyanide salt and an organic solution of the aldehyde). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the aldehyde.[13][14]

Mechanism of Phase-Transfer Catalyzed Cyanohydrin Formation:

Caption: Phase-transfer catalysis in cyanohydrin synthesis.

Experimental Protocol: One-Pot Synthesis of Cypermethrin via in situ Cyanohydrin Formation

This protocol illustrates the in situ formation of 3-phenoxybenzaldehyde cyanohydrin and its immediate esterification to produce the insecticide cypermethrin.[1]

-

Reactants: 3-Phenoxybenzaldehyde, sodium cyanide, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride).[1]

-

Solvent: Anhydrous tetrahydrofuran (THF) and dichloromethane.[1]

-

Procedure: a. A solution of sodium cyanide in water is prepared. b. A mixture of 3-phenoxybenzaldehyde in THF is cooled in an ice bath.[1] c. The sodium cyanide solution is added dropwise to form the cyanohydrin intermediate in situ. d. The DV-acyl chloride is then added to the reaction mixture, leading to the esterification of the cyanohydrin to form cypermethrin.[1] e. The product is worked up and purified.

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Phenoxybenzaldehyde | 198.22 | 7.00 g | 0.035 |

| Sodium Cyanide | 49.01 | 1.80 g | 0.037 |

| DV-acyl chloride | 249.52 | 9.18 g | 0.037 |

Table 1: Representative quantitative data for the one-pot synthesis of cypermethrin.[1]

Enzymatic Synthesis: The Rise of Hydroxynitrile Lyases (HNLs)

A significant leap in the synthesis of cyanohydrins, particularly with control over stereochemistry, came with the use of hydroxynitrile lyases (HNLs) .[15][16] These enzymes catalyze the reversible addition of HCN to aldehydes and ketones.[17] The major advantage of HNLs is their ability to produce enantiomerically pure cyanohydrins, which is crucial as the insecticidal activity of many pyrethroids resides in a single stereoisomer.[18] For instance, the (S)-enantiomer of 3-phenoxybenzaldehyde cyanohydrin is a key precursor for the potent insecticides deltamethrin and esfenvalerate.[3][19]

The enzymatic reaction offers several benefits over chemical synthesis, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, which aligns with the principles of green chemistry.[18]

Comparison of Chemical and Enzymatic Synthesis of Chiral Cyanohydrins

| Parameter | Chemical Synthesis (e.g., Ti-salen catalyzed) | Enzymatic Synthesis (HNL catalyzed) |

| Enantioselectivity (ee%) | Up to 96% | >99% |

| Yield | High (variable) | ~93% |

| Reaction Conditions | Often requires low temperatures | Mild (e.g., 5°C) |

| Catalyst | Chiral metal complexes | Immobilized enzymes |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN), acyl cyanides | Hydrogen cyanide (HCN) |

Table 2: A comparative overview of chemical versus enzymatic synthesis of chiral cyanohydrins.[18]

Experimental Protocol: Enzymatic Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

-

Enzyme: A suitable (S)-selective hydroxynitrile lyase, for example, from Manihot esculenta (cassava).

-

Reactants: 3-Phenoxybenzaldehyde, a cyanide source (e.g., HCN generated in situ from KCN and a buffer).

-

System: An aqueous-organic biphasic system is often employed to manage substrate and product solubility and to minimize enzyme inhibition.[4]

-